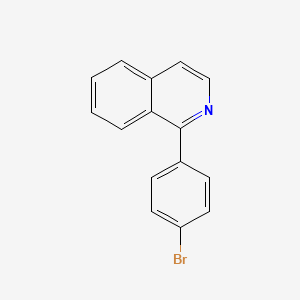

1-(4-Bromophenyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFQHKICIHIVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)isoquinoline

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-bromophenyl)isoquinoline, a valuable scaffold in medicinal chemistry and materials science. The primary focus will be on the classical Bischler-Napieralski approach, detailing each step from precursor synthesis to the final aromatization. Additionally, a modern perspective on alternative synthetic strategies, such as palladium-catalyzed cross-coupling reactions, will be discussed to provide a well-rounded understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1-Arylisoquinoline Moiety

The 1-arylisoquinoline structural motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of an aryl group at the C1 position of the isoquinoline core often imparts significant pharmacological properties, including but not limited to, anticancer, antiviral, and antihypertensive activities. The 4-bromophenyl substituent, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.

Primary Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the corresponding fully aromatized isoquinolines.[1][2] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1] The overall synthetic strategy is a three-step process:

-

Synthesis of the Amide Precursor: Formation of N-(2-phenylethyl)-4-bromobenzamide.

-

Cyclization: Bischler-Napieralski reaction to yield 1-(4-bromophenyl)-3,4-dihydroisoquinoline.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to afford the final product.

Step 1: Synthesis of N-(2-phenylethyl)-4-bromobenzamide

The synthesis of the requisite amide precursor is a straightforward acylation of 2-phenylethanamine with 4-bromobenzoyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.

Causality Behind Experimental Choices: The use of an aqueous solution with an alkali metal hydroxide, as described in a patented procedure, offers a cost-effective and environmentally benign alternative to traditional methods that employ organic solvents.[3] The insolubility of the product in water simplifies the work-up procedure, allowing for easy isolation by filtration.[3]

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium hydroxide (2.0 mol) in water (410 mL) with stirring and cool the solution to 18°C.

-

Add 2-phenylethanamine (0.76 mol) to the sodium hydroxide solution.

-

Under vigorous stirring and in an ice bath, slowly add 4-bromobenzoyl chloride (1.13 mol) dropwise, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, collect the solid product by suction filtration.

-

Wash the filter cake thoroughly with water until the filtrate is neutral.

-

Dry the white solid under vacuum at 70°C to yield N-(2-phenylethyl)-4-bromobenzamide.

Logical Relationship Diagram: Synthesis of N-(2-phenylethyl)-4-bromobenzamide

Caption: Acylation of 2-phenylethanamine with 4-bromobenzoyl chloride.

Step 2: Bischler-Napieralski Cyclization to 1-(4-bromophenyl)-3,4-dihydroisoquinoline

The cyclization of N-(2-phenylethyl)-4-bromobenzamide is achieved through the Bischler-Napieralski reaction. This step involves the use of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the intramolecular electrophilic aromatic substitution.[4][5]

Mechanistic Insight: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes cyclization. The presence of electron-donating groups on the phenyl ring of the phenylethyl moiety can facilitate this reaction.[6] For substrates lacking such activating groups, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary.[5]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend N-(2-phenylethyl)-4-bromobenzamide (1.0 eq) in anhydrous toluene.

-

Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 9-10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline, which can be purified by column chromatography on silica gel.

Diagram: Mechanism of the Bischler-Napieralski Reaction

Sources

- 1. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)isoquinoline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a 4-bromophenyl group at the 1-position. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of a halogenated phenyl ring, specifically the 4-bromophenyl group, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity.[2] This strategic substitution makes this compound and its derivatives attractive candidates for investigation in drug discovery, particularly in the fields of oncology and neuroscience.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core, with a 4-bromophenyl substituent at the C1 position.

Molecular Formula: C₁₅H₁₀BrN

Molecular Weight: 284.15 g/mol

IUPAC Name: this compound

A comprehensive understanding of the physicochemical properties is essential for its application in drug development. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀BrN | PubChem |

| Molecular Weight | 284.15 g/mol | PubChem |

| CAS Number | 936498-10-1 | PubChem |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol | General knowledge |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system and the 4-bromophenyl group will exhibit characteristic chemical shifts and coupling constants. The protons on the phenyl ring will likely appear as two doublets due to the para-substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[9] The quaternary carbons of the fused ring system will also be identifiable.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region).[10]

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 284 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of a bromine atom and cleavage of the bond between the isoquinoline and phenyl rings.[11]

Synthesis of this compound

The synthesis of 1-arylisoquinolines can be achieved through several established synthetic methodologies. The two most prominent and versatile methods are the Bischler-Napieralski reaction followed by oxidation, and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[12] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[11]

Workflow for Bischler-Napieralski Synthesis:

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

Spectroscopic data (NMR, IR, MS) for 1-(4-Bromophenyl)isoquinoline

An In-Depth Technical Guide to the Anticipated Spectroscopic Profile of 1-(4-Bromophenyl)isoquinoline

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a molecule of significant interest within the field of medicinal chemistry. The 1-arylisoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Due to the limited availability of published experimental data for this specific derivative, this document leverages expert analysis and spectral data from the closely related parent compound, 1-phenylisoquinoline, to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[2] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its analogs.

Introduction: The Significance of the 1-Arylisoquinoline Scaffold

The isoquinoline ring system is a foundational component in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] When substituted at the C-1 position with an aryl group, the resulting 1-arylisoquinoline framework gives rise to compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3] This pharmacological relevance makes the development of novel synthetic routes and the robust characterization of these derivatives a critical endeavor in modern drug discovery.[4] this compound serves as a key intermediate; the bromo-substituent provides a versatile handle for further chemical modification via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. Accurate and comprehensive spectroscopic analysis is therefore paramount to validate the molecular structure and ensure the purity of this crucial building block.

Synthetic Strategy: A Plausible Route

The synthesis of 1-arylisoquinolines can be achieved through various methods. A common and effective approach is the metal-catalyzed cross-coupling of a halogenated isoquinoline with an arylboronic acid (Suzuki coupling) or, as described by Hsueh et al., a one-pot synthesis from an aryl aldehyde.[5] For the purpose of this guide, we will consider a plausible final step involving a Suzuki coupling between 1-chloroisoquinoline and 4-bromophenylboronic acid. This process underscores the importance of the starting materials and provides context for potential impurities that must be monitored during spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are based on established chemical shift theory and reference data from 1-phenylisoquinoline.[2][6]

Chemical Structure and Atom Numbering:

(Self-generated image for illustrative purposes)

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the isoquinoline and bromophenyl protons. The key diagnostic feature will be the AA'BB' system for the 1,4-disubstituted benzene ring, which simplifies the aromatic region compared to the unsubstituted 1-phenyl analog.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~8.65 | d | ~5.7 | Deshielded by adjacent nitrogen; doublet from coupling to H-4. |

| H-8 | ~8.15 | d | ~8.5 | Peri-deshielding effect from nitrogen lone pair. |

| H-5 | ~7.90 | d | ~8.2 | Typical aromatic proton on the benzo portion. |

| H-4 | ~7.68 | d | ~5.7 | Coupled to H-3. |

| H-6, H-7 | ~7.50-7.75 | m | - | Overlapping multiplets from the benzo ring protons. |

| H-2', H-6' | ~7.70 | d (A₂ part) | ~8.5 | Ortho to the isoquinoline ring, part of AA'BB' system. |

| H-3', H-5' | ~7.60 | d (B₂ part) | ~8.5 | Ortho to the bromine atom, part of AA'BB' system. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework. The carbon attached to the bromine (C-4') is expected to have a chemical shift in the range of 123-125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-1 | ~160.5 | Imine-like carbon, significantly deshielded. |

| C-4a | ~137.0 | Bridgehead carbon. |

| C-8a | ~127.0 | Bridgehead carbon. |

| C-1' | ~138.5 | Quaternary carbon of the phenyl ring attached to C-1. |

| C-3', C-5' | ~132.0 | Carbons ortho to the bromine atom. |

| C-2', C-6' | ~130.5 | Carbons meta to the bromine atom. |

| C-4' | ~124.0 | Carbon directly attached to bromine. |

| C-5, C-8 | ~130.0, ~127.8 | Aromatic carbons of the benzo ring. |

| C-6, C-7 | ~127.5, ~127.2 | Aromatic carbons of the benzo ring. |

| C-3 | ~142.5 | Deshielded by adjacent nitrogen. |

| C-4 | ~120.0 | Shielded relative to other aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3010 | Medium | C-H Stretch | Aromatic |

| 1620-1600 | Medium-Strong | C=N Stretch | Imine (in isoquinoline ring) |

| 1580-1450 | Strong, Multiple | C=C Stretch | Aromatic Rings |

| ~1010 | Strong | C-Br Stretch | Aryl Bromide |

| 860-800 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

The presence of a strong band around 1010 cm⁻¹ for the C-Br stretch and a characteristic pattern in the 860-800 cm⁻¹ region would be strong evidence for the 4-bromophenyl moiety.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the most critical diagnostic feature is the isotopic pattern of bromine.

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecule has a nominal mass of 284 g/mol (for ⁷⁹Br) and 286 g/mol (for ⁸¹Br). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two distinct molecular ion peaks of nearly equal intensity, M⁺ at m/z 284 and M+2 at m/z 286.[10][11] This 1:1 ratio is a definitive signature for a monobrominated compound.

-

Key Fragments: Fragmentation may occur through the loss of the bromine atom [M-Br]⁺ (m/z 205) or through cleavage of the bond between the two ring systems. The isoquinoline cation (m/z 128) could also be a prominent fragment.[12]

Caption: Key features expected in the mass spectrum.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Solubilization: Cap the tube and gently invert several times to ensure complete dissolution. If necessary, use a vortex mixer or brief sonication.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours (or longer) may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount (~1-2 mg) of the crystalline compound directly onto the ATR crystal.

-

Background Scan: Ensure the ATR crystal is clean and record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Method Parameters (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range from m/z 50 to 400 to ensure capture of the molecular ion cluster and relevant fragments.

-

Analysis: Analyze the resulting spectrum, paying close attention to the M⁺ and M+2 peaks to confirm the presence and number of bromine atoms.

Conclusion

This guide outlines the anticipated spectroscopic characteristics of this compound. The combination of NMR, IR, and MS provides a complementary and powerful toolkit for its unambiguous identification. The key identifiers are: the AA'BB' pattern in the ¹H NMR, the C-Br associated signal in the ¹³C NMR, the C-Br stretching vibration in the IR spectrum, and, most definitively, the characteristic M⁺/M+2 isotopic cluster with a ~1:1 intensity ratio in the mass spectrum. These predicted data and protocols provide a reliable foundation for any researcher working with this important chemical entity.

References

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

-

Chen, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 876-883. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Hsueh, T. Y., et al. (2018). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 16(43), 8046-8081. Available at: [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Matias, D., et al. (2024). Aryl-isoquinoline as a Potential Scaffold for Novel Antitumor Agents against Glioblastoma Cells. Letters in Drug Design & Discovery, 21(5). Available at: [Link]

-

Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Available at: [Link]

-

NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Available at: [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

PubChem. (n.d.). 1-Bromoisoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

-

University of Chicago. (n.d.). Supporting Information for a relevant study. Knowledge UChicago. Available at: [Link]

-

Wang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta, 1095, 85-97. Available at: [Link]

-

Wen, T., et al. (2015). Nitrogen atom insertion into indenes to access isoquinolines. The Royal Society of Chemistry. Available at: [Link]

-

William Reusch. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of 1-aryltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Foundations - Classical Intramolecular Cyclization Strategies

An In-Depth Technical Guide to the Discovery and Synthesis of 1-Arylisoquinolines for Researchers and Drug Development Professionals

The 1-arylisoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the vasodilator papaverine and a host of potent anticancer agents.[1] The journey of synthesizing this vital heterocyclic motif is a story of chemical ingenuity, evolving from harsh, classical cyclization reactions to elegant and highly versatile modern catalytic methods. This guide provides a comprehensive exploration of this evolution, offering field-proven insights into the causality behind experimental choices, detailed mechanistic pathways, and practical protocols for the modern laboratory.

The initial forays into 1-arylisoquinoline synthesis were dominated by a trio of named reactions, each relying on the intramolecular electrophilic cyclization of a pre-functionalized phenylethylamine backbone. These methods, while historically significant, are often limited by harsh conditions and a dependence on electron-rich aromatic systems.[2]

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction became a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to their aromatic isoquinoline counterparts.[3] The core of the reaction is the acid-catalyzed cyclodehydration of a β-phenylethylamide.[4]

Mechanism and Causality:

The reaction is typically promoted by strong dehydrating agents and Lewis acids, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under reflux conditions.[5] The choice of reagent is critical; these compounds activate the amide carbonyl oxygen, transforming it into a good leaving group and facilitating the formation of a highly electrophilic nitrilium ion intermediate.[5] This intermediate is the key to the reaction's success, as it is electrophilic enough to attack the adjacent aromatic ring.

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups are essential to activate the ring, enhancing its nucleophilicity for the intramolecular electrophilic aromatic substitution step.[3] This intrinsic requirement represents the reaction's primary limitation, restricting its application to specific substrate classes.

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.

Direct C-H Activation/Arylation

Arguably the most atom-economical approach, direct C-H activation involves the palladium-catalyzed coupling of an isoquinoline (or its precursor) directly with an aryl halide. [6]This strategy avoids the need to pre-functionalize the isoquinoline core, representing a significant step forward in synthetic efficiency. These reactions often utilize a directing group to achieve high regioselectivity, targeting the C-H bond ortho to the nitrogen atom. [7]The development of palladium-catalyzed α-arylation of ketones, followed by cyclization, provides a convergent and highly regioselective route to polysubstituted isoquinolines that is not restricted to electron-rich systems. [2][6]

Part 3: Comparative Analysis & Practical Considerations

The choice of synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the required scale.

| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yields |

| Bischler-Napieralski | β-phenylethylamide, POCl₃ or P₂O₅ | High Temp (Reflux) | Direct cyclization | Requires electron-rich arenes, harsh acidic conditions, limited functional group tolerance | 40-85% |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone, acid | Mild to moderate acid, heat | Milder than B-N, direct C1-functionalization | Often requires activating groups on the arene, can be low yielding for simple systems | 35-98% [8] |

| Pomeranz-Fritsch | Benzaldehyde, aminoacetal, H₂SO₄ | Strong acid, heat | Convergent | Harsh conditions, often low yields, side reactions common | Variable, often <50% |

| Suzuki-Miyaura Coupling | Halogenated isoquinoline, arylboronic acid, Pd catalyst, base | Mild (RT to 80°C) | Excellent functional group tolerance, broad substrate scope, high yields | Requires pre-functionalized substrates, potential metal contamination | 70-95% [9] |

| Direct C-H Arylation | Isoquinoline precursor, aryl halide, Pd catalyst | Mild to moderate heat | High atom economy, avoids pre-functionalization | Often requires directing groups, catalyst optimization can be challenging | 60-90% [7] |

Part 4: Experimental Protocols

The following protocols are representative examples of a classical and a modern approach to synthesizing 1-arylisoquinoline derivatives.

Protocol 1: Classical Synthesis of Papaverine (via Bischler-Napieralski approach)

Papaverine is a classic 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline. Its synthesis via the Bischler-Napieralski reaction is a textbook example. [10] Step 1: Amide Formation

-

Combine homoveratrylamine (1.0 eq) and 3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent like toluene.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting amide can often be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the crude amide from Step 1 in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃, ~2.0 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,4-dihydropapaverine.

Step 3: Dehydrogenation

-

Dissolve the crude dihydropapaverine in a solvent such as methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

-

Heat the mixture to reflux or subject it to hydrogenation pressure (e.g., 10 psi H₂) at room temperature until the reaction is complete. [10]4. Filter the catalyst through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography or recrystallization to afford papaverine. A yield of approximately 66% can be expected for the final hydrogenation step. [10]

Protocol 2: Modern Synthesis via Suzuki-Miyaura Cross-Coupling

This general protocol outlines the coupling of a 1-chloroisoquinoline with an arylboronic acid.

Materials & Setup:

-

An oven-dried Schlenk tube or reaction vial with a magnetic stir bar.

-

1-chloroisoquinoline (1.0 mmol, 1.0 eq).

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq).

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%).

-

Ligand (if required, e.g., SPhos, XPhos).

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Anhydrous solvent (e.g., Dioxane, Toluene, or a water/acetonitrile mixture). [11][12] Procedure:

-

To the reaction vessel, add the 1-chloroisoquinoline, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (Argon or Nitrogen).

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-arylisoquinoline. [12]

Conclusion and Future Outlook

The synthesis of 1-arylisoquinolines has evolved from historically important but limited classical methods to highly versatile and efficient modern catalytic strategies. While the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for specific substrates, palladium-catalyzed methods like Suzuki-Miyaura coupling and direct C-H activation now dominate the field. These modern techniques provide the flexibility and functional group tolerance required for complex molecule synthesis in drug discovery and materials science. Future developments will likely focus on employing more sustainable and economical first-row transition metal catalysts, as well as leveraging photoredox and electrochemical methods to forge these critical scaffolds under even milder and more controlled conditions.

References

-

Pictet, A. & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Available at: [Link]

-

Head, F. S. H., & Robertson, A. (1955). STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Journal of Chemistry, 33(5), 725-736. Available at: [Link]

-

Dandepally, S. R., Williams, A. L. (2009). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Tetrahedron Letters, 50(11), 1071-1074. Available at: [Link]

-

Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-

Bewley, D. J., Bird, C. W., & Jackson, A. H. (1972). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2376-2379. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Harahap, Y., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences and Research, 8(3), 169-176. Available at: [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]

-

Sargsyan, A. S., et al. (2021). Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. ResearchGate. Available at: [Link]

-

NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry Letters, 8(19), 4720-4725. Available at: [Link]

-

Anary-Abbasinejad, M., & Anvari, S. (2016). A review of the synthesis of 1,2-dihydroisoquinoline, [2,1-a] isoquinoline and [5,1-a] isoquinoline since 2006. ResearchGate. Available at: [Link]

-

Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 30(5), 1234. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1043. Available at: [Link]

-

Sharma, P., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(15), 4995. Available at: [Link]

-

Procter, D. J., et al. (2009). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 7(8), 1489-1492. Available at: [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available at: [Link]

-

Walker, S. D., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(38), 6335-6338. Available at: [Link]

-

Kumar, A., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16503-16515. Available at: [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

-

Serban, G., & Diaba, F. (2024). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 29(5), 1083. Available at: [Link]

-

Kumar, B. V., et al. (2016). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 8(1), 346-350. Available at: [Link]

-

Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920211. Available at: [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. Available at: [Link]

Sources

- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 12. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties of Substituted Isoquinolines for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. This guide provides an in-depth exploration of the key physicochemical parameters of substituted isoquinolines—basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. We will delve into the profound influence of substituent effects on these properties, offering a framework for the rational design of isoquinoline derivatives with optimized drug-like characteristics. Furthermore, this document details robust experimental and computational methodologies for the precise determination of these parameters, empowering researchers and drug development professionals to make data-driven decisions in their quest for novel therapeutics.

The Isoquinoline Core: A Privileged Scaffold in Drug Design

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a versatile template for interacting with a multitude of biological targets.[2] Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3] The nitrogen atom at position 2 imparts basicity to the molecule, allowing for the formation of salts, which can significantly influence solubility and formulation options. The aromatic system provides a rigid scaffold for the precise positioning of functional groups to achieve specific receptor interactions. However, the journey from a promising isoquinoline-based hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A thorough understanding and strategic modulation of these properties are therefore paramount for success.

Basicity (pKa): The Protonation State and its Implications

The basicity of the isoquinoline nitrogen, quantified by its pKa value, is a critical determinant of a molecule's behavior in a biological system. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form. For isoquinoline itself, the pKa of its conjugate acid is approximately 5.14 to 5.46.[1][2][4] This means that at physiological pH (~7.4), a significant portion of unsubstituted isoquinoline will be in its neutral, unprotonated form. The protonation state governs a multitude of properties, including:

-

Aqueous Solubility: The protonated form is generally more water-soluble than the neutral form.

-

Membrane Permeability: The neutral form is typically more membrane-permeable.

-

Receptor Binding: The specific ionization state may be crucial for electrostatic interactions with the target protein.

-

Drug-Drug Interactions: Changes in pH can alter the ionization state and potentially lead to interactions with other drugs.

The Influence of Substituents on pKa

The electronic properties of substituents on the isoquinoline ring can significantly modulate the basicity of the nitrogen atom through inductive and resonance effects.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the nitrogen, rendering it less basic and lowering the pKa.

The position of the substituent is also crucial. The effect is generally more pronounced when the substituent is on the pyridine ring, closer to the nitrogen atom. The relationship between substituent electronic effects and pKa can often be quantified using the Hammett equation, which provides a linear free-energy relationship.[5]

Table 1: Influence of Substituents on the pKa of 1-Aminoisoquinoline Derivatives

| Substituent (R) at Position 6 or 7 | Hammett Constant (σp for 6-R, σm for 7-R) | Experimental pKa |

| 6-OCH3 | -0.27 | 7.02 |

| 6-CH3 | -0.17 | 6.85 |

| 6-H | 0.00 | 6.61 |

| 6-Cl | 0.23 | 6.15 |

| 7-OCH3 | 0.12 | 6.75 |

| 7-CH3 | -0.07 | 6.70 |

| 7-H | 0.00 | 6.61 |

| 7-Cl | 0.37 | 6.35 |

Data adapted from a study on the acid-base interactions in substituted 1-aminoisoquinolines.[5]

Lipophilicity (logP and logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

-

logP: The partition coefficient of the neutral form of the molecule.

-

logD: The distribution coefficient at a specific pH, which takes into account both the neutral and ionized forms of the molecule. For basic compounds like isoquinolines, the logD will be lower than the logP at pH values below the pKa.

A delicate balance of lipophilicity is required for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Substituent Effects on Lipophilicity

The lipophilicity of an isoquinoline derivative can be fine-tuned by the addition of different functional groups.

-

Increasing Lipophilicity: Adding non-polar, hydrophobic groups such as alkyl chains, aryl rings, and halogens will increase the logP.

-

Decreasing Lipophilicity: Introducing polar, hydrophilic groups like hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) will decrease the logP.

Table 2: Predicted Physicochemical Properties of Selected Substituted Isoquinolines

| Substituent | Position | Predicted logP | Predicted Aqueous Solubility (logS) |

| -H (Isoquinoline) | - | 2.14 | -1.7 |

| 1-CH3 | 1 | 2.55 | -2.1 |

| 4-Br | 4 | 2.85 | -2.5 |

| 6-OH | 6 | 1.65 | -1.2 |

| 7-NO2 | 7 | 1.90 | -2.3 |

Values predicted using computational models. Actual experimental values may vary.

Aqueous Solubility: A Prerequisite for Efficacy

For a drug to be absorbed and distributed throughout the body, it must first dissolve in an aqueous medium. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6] The solubility of isoquinoline derivatives is influenced by a combination of factors, including:

-

pKa and pH: As discussed, the ionized form is more soluble.

-

Lipophilicity: Generally, an increase in lipophilicity leads to a decrease in aqueous solubility.

-

Solid-State Properties: The crystal lattice energy of the solid form of the compound plays a significant role. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[6]

Strategies to enhance the aqueous solubility of poorly soluble isoquinoline derivatives include salt formation, the introduction of polar functional groups, and formulation approaches such as the use of co-solvents or amorphous solid dispersions.

Experimental and Computational Methodologies

Accurate determination of physicochemical properties is essential for building robust structure-property relationships and guiding drug design efforts. A combination of experimental and computational approaches is often employed.

Experimental Protocols

5.1.1. pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

-

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

-

Protocol:

-

Prepare a solution of the isoquinoline derivative of known concentration in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or NaOH) and record the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

5.1.2. logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

-

Protocol:

-

Prepare a stock solution of the isoquinoline derivative in either n-octanol or the aqueous buffer.

-

Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Shake the container for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP (or logD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

5.1.3. Thermodynamic Aqueous Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical development.

-

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.

-

Protocol:

-

Add an excess of the solid isoquinoline derivative to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

-

Computational Approaches

In silico methods offer a rapid and cost-effective way to predict the physicochemical properties of large numbers of compounds in the early stages of drug discovery.[7]

-

pKa Prediction: Models based on quantum mechanics or empirical methods that consider the electronic effects of substituents can provide reasonably accurate pKa predictions.[8]

-

logP Prediction: Fragment-based or whole-molecule approaches are commonly used to calculate logP values. These methods are trained on large datasets of experimentally determined logP values.

-

Solubility Prediction: Predicting aqueous solubility is more complex due to the influence of solid-state properties. However, quantitative structure-property relationship (QSPR) models that incorporate various molecular descriptors can provide useful estimations.[7]

It is crucial to remember that computational predictions should be used as a guide and should be validated with experimental data for key compounds.

Conclusion and Future Perspectives

The physicochemical properties of substituted isoquinolines are not mere physical constants but are critical determinants of their biological activity and drug-like potential. A deep understanding of how to modulate pKa, lipophilicity, and solubility through strategic chemical modifications is essential for the successful development of novel isoquinoline-based therapeutics. The judicious application of the experimental and computational methodologies outlined in this guide will enable researchers to build robust structure-property relationships, optimize their lead compounds, and ultimately increase the probability of success in bringing new and effective medicines to patients. As our understanding of the complex interplay between physicochemical properties and biological systems continues to evolve, so too will our ability to rationally design the next generation of isoquinoline drugs.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Isoquinoline. (n.d.). In Wikipedia. Retrieved January 27, 2026.

- Dissociation constants pKa of isoquinoline bases. (n.d.).

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023).

- Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. (2002). Journal of Pharmaceutical Sciences.

- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. (2006). Perspectives in Medicinal Chemistry.

- Assessment of the Shake-Flask and Reverse-Phase High-Performance Liquid Chromatographic Methods for the Determination of the Octan-l-ol/Water Partition Coefficient (log P oct). (1986). ECETOC.

- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.

- Physicochemical Profiling in Drug Research and Development. (n.d.). Semantic Scholar.

- Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2021).

- Preparation and Properties of Isoquinoline. (n.d.). SlideShare.

- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Pharmaceutica.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). MDPI.

- Acid-base interactions in some isoquinoline and quinazoline amino deriv

- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

- What are the merits of logP determination by RP-HPLC over shake-flask method? (2019).

- Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (2018).

- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry.

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).

- Physiochemical Properties in Drug Discovery. (2022, June 13). YouTube.

- Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025). Rowan University.

- The calculated logP values of the investigated compounds with respect to the computational model. (n.d.).

- Impact of physicochemical profiling for rational approach on drug discovery. (2013). Chemical & Pharmaceutical Bulletin.

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI.

- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. (2018). The Journal of Physical Chemistry A.

- Development of methods for the determination of pKa values. (2013). Analytical Chemistry Insights.

- Hammett equation. (n.d.). In Wikipedia. Retrieved January 27, 2026.

- Structural characterization and crystal packing of the isoquinoline derivative. (2021).

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023). Life Chemicals.

- Physicochemical Characterization. (n.d.).

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic

- Calculate the pKa of an organic acid/base using Hammett and Taft constants. (2020, November 3). YouTube.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2011).

- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry.

- Absolute pKa Determinations for Substituted Phenols. (2002). Journal of the American Chemical Society.

- QSAR - Hansch and Free Wilson Analyses. (n.d.). Hugo Kubinyi.

- Problem Set #3: Substitutent Effects and LFERS. (n.d.). University of Lethbridge.

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d

- Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure. (2001).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: 1-(4-Bromophenyl)isoquinoline as a Versatile Scaffold for Novel Alkaloid Synthesis

Abstract

The 1-arylisoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic compounds. This application note provides a detailed guide for the synthesis and derivatization of 1-(4-bromophenyl)isoquinoline, a key building block for accessing a diverse library of novel alkaloid analogs. We present a robust, field-tested protocol for its synthesis via the Bischler-Napieralski reaction followed by aromatization. Furthermore, we detail step-by-step protocols for its subsequent functionalization using palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These methodologies empower researchers in drug discovery and chemical biology to efficiently generate complex molecular architectures for screening and development.

Introduction: The Significance of the 1-Arylisoquinoline Core

Isoquinoline alkaloids represent a large and diverse family of natural products with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1-arylisoquinoline subclass, in particular, has garnered significant attention due to its presence in compounds with potent biological profiles. The strategic placement of a functionalizable handle, such as a bromine atom on the aryl substituent, transforms the simple 1-arylisoquinoline core into a versatile platform for chemical exploration.

The bromine atom on the this compound scaffold serves as a linchpin for modern cross-coupling chemistry. This allows for the late-stage introduction of various substituents, enabling the rapid generation of a library of analogs from a common intermediate. This approach is highly efficient for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. This document provides the essential protocols and scientific rationale to leverage this building block for the synthesis of next-generation alkaloid-inspired molecules.

Synthesis of the this compound Building Block

The most common and reliable method for constructing the 1-arylisoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, followed by an oxidation/aromatization step.

Synthetic Workflow Overview

The synthesis is a two-step process starting from commercially available 2-phenylethanamine and 4-bromobenzoyl chloride.

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Phenylethyl)-4-bromobenzamide

-

To a stirred solution of 2-phenylethanamine (1.0 eq) and triethylamine (Et3N, 1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure amide.

Step 2: Synthesis of this compound

-

Cyclization: In a flame-dried round-bottom flask, dissolve N-(2-phenylethyl)-4-bromobenzamide (1.0 eq) in dry toluene (0.3 M).

-

Add phosphorus pentoxide (P2O5, 2.0 eq) followed by the slow addition of phosphorus oxychloride (POCl3, 5.0 eq) at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours. The causality here is that the P2O5 and POCl3 act as a powerful dehydrating and activating agent mixture, essential for driving the intramolecular electrophilic aromatic substitution.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous mixture to pH 9-10 with a concentrated NaOH solution, ensuring the temperature is kept low with an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline.

-

Aromatization: Dissolve the crude dihydroisoquinoline in toluene (0.2 M).

-

Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

-

Heat the mixture to reflux for 12-16 hours. The Pd/C catalyzes the dehydrogenation, which is an equilibrium-driven process; the high temperature helps to remove the hydrogen gas byproduct, driving the reaction to completion.

-

Cool the reaction, and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford this compound as a solid.

| Compound | Step | Typical Yield | Physical State | Key Characterization (¹H NMR) |

| N-(2-Phenylethyl)-4-bromobenzamide | 1 | 90-98% | White Solid | Signals for aromatic and aliphatic protons |

| This compound | 2 | 65-75% (over two steps) | Off-white to pale yellow solid | Characteristic downfield isoquinoline protons |

Table 1: Summary of synthetic steps and expected outcomes.

Derivatization Protocols via Cross-Coupling

The true utility of this compound lies in its capacity for derivatization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable reaction site for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

This protocol allows for the introduction of new aryl or vinyl groups.

Protocol:

-

In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a carbonate base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh3)4 (0.02-0.05 eq) or a more active pre-catalyst like Pd(dppf)Cl2 (0.02-0.05 eq). The choice of catalyst and ligand is crucial and often requires screening for optimal results.

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like Dioxane/H2O (4:1) or Toluene/EtOH/H2O.

-

Heat the reaction to 80-100 °C and stir for 4-12 hours.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer (Na2SO4), concentrate, and purify by column chromatography.

Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.

Sonogashira Coupling: C-C Alkyne Bond Formation

This reaction introduces an alkyne moiety, a versatile functional group for further chemistry, such as click reactions.

Protocol:

-

To a mixture of this compound (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in a reaction vial, add a degassed solvent like THF or DMF.

-

Add a degassed amine base, typically triethylamine (Et3N) or diisopropylamine (DIPA) (2.0-3.0 eq). The amine acts as both the base and a solvent in some cases.

-

Add the terminal alkyne (1.2 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel to remove metal salts.

-

Wash the filtrate with saturated NH4Cl solution and brine.

-

Dry the organic layer (Na2SO4), concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This protocol enables the synthesis of arylamine derivatives, a common feature in many bioactive molecules.

Protocol:

-

In an oven-dried vial, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq), a palladium pre-catalyst (e.g., G3-XPhos Pd, 0.02 eq), and the corresponding phosphine ligand (e.g., XPhos, 0.04 eq).

-

Evacuate and backfill the vial with an inert gas.

-

Add a degassed anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction to 90-110 °C for 6-24 hours. The high temperature is necessary to facilitate the reductive elimination step, which is often rate-limiting.

-

Cool the reaction, dilute with ethyl acetate, and quench with water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine organic layers, wash with brine, dry (Na2SO4), and concentrate.

-

Purify by column chromatography.

Safety and Troubleshooting

-

Safety: Always handle reagents like POCl3, strong bases (NaOtBu), and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quenching of reactive reagents should be done slowly and carefully, preferably in an ice bath.

-

Troubleshooting:

-

Low Yield in Bischler-Napieralski: Ensure all reagents and solvents are anhydrous. Insufficient heating or reaction time can lead to incomplete cyclization.

-

Failed Cross-Coupling: The primary cause is often catalyst deactivation. Ensure all solvents and reagents are thoroughly degassed to remove oxygen. The choice of ligand, base, and solvent system is critical and may require optimization for specific substrates. Poor quality boronic acids (in Suzuki coupling) can also be an issue; check for decomposition.

-

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel alkaloid structures. The protocols detailed in this application note provide a reliable foundation for its synthesis and subsequent elaboration using robust and high-yielding cross-coupling methodologies. By leveraging this scaffold, researchers can rapidly access diverse chemical matter, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Use of 1-(4-Bromophenyl)isoquinoline in the Development of Novel DNA Gyrase Inhibitors

Introduction: The Imperative for Novel Antibacterial Agents Targeting DNA Gyrase

The relentless rise of antibiotic resistance poses a formidable threat to global health, creating an urgent need for the discovery and development of antibacterial agents with novel scaffolds and mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an ideal and validated target for antibacterial drug development.[1]

For decades, fluoroquinolones have been the cornerstone of DNA gyrase-inhibiting antibiotics.[2] However, their extensive use has led to the emergence of widespread resistance, primarily through mutations in the enzyme's active site.[1] This underscores the critical need to explore new chemical entities that can circumvent existing resistance mechanisms. The isoquinoline core, a structural isomer of quinoline, has emerged as a promising scaffold for the development of various therapeutic agents, including those with antibacterial properties.[3][4] This document provides a comprehensive guide for researchers on utilizing the 1-(4-bromophenyl)isoquinoline scaffold as a foundational structure for creating a new generation of DNA gyrase inhibitors.

Scientific Rationale: this compound as a Privileged Scaffold

The selection of the this compound scaffold is predicated on a synthesis of established medicinal chemistry principles and the known structure-activity relationships (SAR) of related heterocyclic compounds. While direct studies on this specific molecule as a DNA gyrase inhibitor are nascent, compelling evidence from analogous structures, such as 2-(4-bromophenyl)quinolines, suggests its high potential.[5][6]

Key Justifications:

-

Structural Mimicry and Novelty: The 1-phenylisoquinoline framework shares structural similarities with known DNA gyrase inhibitors, suggesting a favorable interaction with the enzyme. However, its distinct topology offers the potential for novel binding modes that may be effective against fluoroquinolone-resistant strains.

-

The Role of the 4-Bromophenyl Moiety: The bromine atom at the para-position of the phenyl ring serves a dual purpose. Firstly, it introduces a significant hydrophobic and electronic element that can enhance binding affinity to the target protein. Secondly, and crucially, it acts as a versatile chemical handle for further structural diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this part of the molecule to optimize potency and pharmacokinetic properties.[7]

-

Potential for Allosteric Inhibition: Recent discoveries have highlighted the potential for isoquinoline-based compounds to act as allosteric inhibitors of DNA gyrase, binding to pockets distinct from the fluoroquinolone binding site. This mode of action is particularly attractive as it is less likely to be affected by existing resistance mutations.

Proposed Synthetic Pathway and Protocol

The synthesis of this compound derivatives can be approached through several established synthetic routes. A common and effective method is the Bischler-Napieralski reaction followed by dehydrogenation. The following protocol outlines a general procedure for the synthesis of the core scaffold and a subsequent derivatization using a Suzuki-Miyaura cross-coupling reaction.

Diagram of Synthetic Workflow

Caption: Proposed synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of this compound

Step 1: Amide Formation

-

Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N2 or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)-4-bromobenzamide.

Step 2: Bischler-Napieralski Cyclization

-

To the crude amide from Step 1, add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.

-

Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution with concentrated NaOH or NH4OH to pH > 10.

-

Extract the product with DCM or ethyl acetate.

-

Combine the organic layers, dry over Na2SO4, and concentrate to give the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation (Aromatization)

-

Dissolve the crude dihydroisoquinoline in a suitable solvent such as toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) (0.1 eq).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 DNA substrate

-

5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

-

Test compounds dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TBE buffer (Tris-borate-EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

4 µL of 5X Assay Buffer

-

1 µL of test compound at various concentrations (or DMSO for control)

-

x µL of sterile water to bring the volume to 19 µL

-